molecular formula C6H11NO3 B14492969 4-Oxo-L-isoleucine CAS No. 64516-38-7

4-Oxo-L-isoleucine

Cat. No.: B14492969
CAS No.: 64516-38-7
M. Wt: 145.16 g/mol
InChI Key: MMBIRKOXPSBOTN-UCORVYFPSA-N
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Description

4-Oxo-L-isoleucine is a derivative of the essential amino acid L-isoleucine It is characterized by the presence of a keto group at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-L-isoleucine can be achieved through several methods. One common approach involves the oxidation of L-isoleucine using specific oxidizing agents. For instance, the use of L-isoleucine dioxygenase, an enzyme isolated from Bacillus thuringiensis, has been shown to effectively convert L-isoleucine to this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes. These methods utilize genetically engineered microorganisms that express the necessary enzymes to convert L-isoleucine to this compound. This approach is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: The oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Oxo-L-isoleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-L-isoleucine involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic processes, where it can act as a substrate for enzymes involved in amino acid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence glucose metabolism and insulin signaling .

Comparison with Similar Compounds

Uniqueness: What sets 4-Oxo-L-isoleucine apart is its keto group at the fourth carbon position, which imparts unique chemical reactivity and potential biological activities not observed in its parent amino acid, L-isoleucine .

Properties

CAS No.

64516-38-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid

InChI

InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1

InChI Key

MMBIRKOXPSBOTN-UCORVYFPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(=O)C

Canonical SMILES

CC(C(C(=O)O)N)C(=O)C

Origin of Product

United States

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